Romidepsin (FK228): A Technical Guide to its Discovery, Isolation, and Mechanism of Action
Romidepsin (FK228): A Technical Guide to its Discovery, Isolation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Romidepsin, also known by its developmental codes FK228 and depsipeptide, is a potent histone deacetylase (HDAC) inhibitor originally isolated from the fermentation broth of the soil bacterium Chromobacterium violaceum. This bicyclic depsipeptide has demonstrated significant anticancer activity and is approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL). This technical guide provides an in-depth overview of the discovery and isolation of Romidepsin, its mechanism of action, and detailed experimental protocols relevant to its production and biological evaluation.
Discovery and Isolation from Chromobacterium violaceum
Romidepsin was first identified as a natural product with potent anti-tumor properties from the fermentation broth of Chromobacterium violaceum No. 968, a Gram-negative bacterium isolated from a soil sample in Japan. The discovery was the result of a screening program aimed at identifying compounds that could reverse the malignant phenotype of Ha-ras oncogene-transformed cells.[1]
Fermentation of Chromobacterium violaceum
The production of Romidepsin is achieved through submerged fermentation of C. violaceum. While specific yields can vary, the process generally involves culturing the bacterium in a nutrient-rich medium under controlled conditions to promote the biosynthesis of the target compound.
Experimental Protocol: Fermentation of Chromobacterium violaceum for Romidepsin Production
This protocol is a composite based on publicly available information and may require optimization.
1. Media Preparation:
-
Seed Medium:
-
Meat Broth: 2% (w/v)
-
Glucose: 1% (w/v)
-
-
Fermentation Medium:
2. Inoculum Development:
-
Aseptically transfer a single colony of Chromobacterium violaceum WB968 to a flask containing the seed medium.
-
Incubate at 30°C for 24 hours with shaking.[2]
3. Fermentation:
-
Inoculate the fermentation medium with the seed culture at a ratio of 1:50 to 1:100 (v/v).[2]
-
Incubate the culture at a temperature of 25-30°C for 48-96 hours with constant agitation.[1][2]
-
Monitor the production of Romidepsin using analytical techniques such as HPLC-MS.
Extraction and Purification of Romidepsin
Following fermentation, Romidepsin is extracted from the culture broth and purified to a high degree of purity. The process typically involves solvent extraction followed by multiple chromatographic steps.
Experimental Protocol: Extraction and Purification of Romidepsin
This protocol is a generalized procedure and may require optimization.
1. Extraction:
-
Harvest the entire fermentation broth (including cells and resin).
-
Extract the broth with an equal volume of an organic solvent such as ethyl acetate or toluene.[1][3]
-
Separate the organic phase and concentrate it under reduced pressure to obtain a crude extract.
2. Chromatographic Purification:
-
Step 1: Initial Chromatography:
-
Dissolve the crude extract in a suitable solvent and load it onto a silica gel column.
-
Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to separate Romidepsin from other components.
-
-
Step 2: Further Purification:
-
Pool the fractions containing Romidepsin and concentrate them.
-
Subject the partially purified material to further chromatographic steps, such as reverse-phase HPLC, to achieve high purity. The pH during purification should be maintained between 4.0 and 6.0 to prevent degradation.[4]
-
-
Step 3: Crystallization:
-
Dissolve the highly purified Romidepsin in a suitable solvent system (e.g., dichloromethane or acetone) and allow it to crystallize.[3]
-
Collect the crystals by filtration and dry them under vacuum.
-
Mechanism of Action
Romidepsin is a prodrug that becomes active upon entering the cell.[5][6] Its mechanism of action is primarily through the potent and selective inhibition of histone deacetylases (HDACs), particularly class I HDACs.[7]
// Nodes Romidepsin_prodrug [label="Romidepsin (Prodrug)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Membrane [label="Cell Membrane", shape=plaintext, fontcolor="#202124"]; Intracellular_Reduction [label="Intracellular\nReduction\n(e.g., by Glutathione)", fillcolor="#F1F3F4", fontcolor="#202124"]; Active_Romidepsin [label="Active Romidepsin\n(with free thiol group)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HDAC1_HDAC2 [label="HDAC1/HDAC2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Histones [label="Histones", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Acetylated_Histones [label="Acetylated\nHistones", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatin_Relaxation [label="Chromatin\nRelaxation", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Altered Gene\nExpression", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Suppressor_Genes [label="Activation of\nTumor Suppressor Genes\n(e.g., p21)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest\n(G2/M phase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Romidepsin_prodrug -> Cell_Membrane [label="Enters cell", fontsize=8, fontcolor="#5F6368"]; Cell_Membrane -> Intracellular_Reduction [style=invis]; Intracellular_Reduction -> Active_Romidepsin; Active_Romidepsin -> HDAC1_HDAC2 [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; HDAC1_HDAC2 -> Histones [label="Deacetylates", arrowhead=normal, color="#4285F4", fontcolor="#4285F4"]; Histones -> Acetylated_Histones [label="Acetylation\n(by HATs)", style=dashed, arrowhead=normal, color="#34A853", fontcolor="#34A853"]; Acetylated_Histones -> Chromatin_Relaxation; Chromatin_Relaxation -> Gene_Expression; Gene_Expression -> Tumor_Suppressor_Genes; Tumor_Suppressor_Genes -> Cell_Cycle_Arrest; Gene_Expression -> Apoptosis; Cell_Cycle_Arrest -> Apoptosis [style=dashed]; } } Caption: Mechanism of action of Romidepsin.
Inside the cell, the disulfide bond of Romidepsin is reduced, exposing a free thiol group. This active form of the drug then chelates the zinc ion in the active site of HDAC enzymes, leading to their inhibition.[5] The inhibition of HDACs results in the accumulation of acetylated histones, leading to a more relaxed chromatin structure and altered gene expression.[6] This can reactivate tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.[8]
Biological Activity and Quantitative Data
Romidepsin exhibits potent inhibitory activity against HDACs and cytotoxic effects against a wide range of cancer cell lines.
HDAC Inhibition
Romidepsin is a potent inhibitor of class I HDACs, with lower activity against class II HDACs.
| HDAC Isoform | IC₅₀ (nM) |
| HDAC1 | 36[9] |
| HDAC2 | 47[9] |
| HDAC4 | 510[9] |
| HDAC6 | 14,000[9] |
Experimental Protocol: HDAC Inhibition Assay
This protocol describes a general method for assessing HDAC inhibition.
1. Reagents and Materials:
-
HeLa nuclear extract (as a source of HDACs)
-
HDAC substrate (e.g., a fluorogenic or colorimetric acetylated peptide)
-
Assay buffer
-
Developer solution
-
Romidepsin (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare serial dilutions of Romidepsin in the assay buffer.
-
In a 96-well plate, add the HeLa nuclear extract, the HDAC substrate, and the different concentrations of Romidepsin to each well. Include a positive control (no inhibitor) and a negative control (with a known HDAC inhibitor like Trichostatin A).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the developer solution, which reacts with the deacetylated substrate to produce a fluorescent or colorimetric signal.
-
Incubate at 37°C for a further 30 minutes.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percent inhibition for each Romidepsin concentration and determine the IC₅₀ value.
Cytotoxicity Against Cancer Cell Lines
Romidepsin has demonstrated potent cytotoxic activity against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| Hut-78 | T-cell lymphoma | 0.038 - 6.36 (time-dependent)[10] |
| Karpas-299 | T-cell lymphoma | 0.44 - 3.87 (time-dependent)[10] |
| PEER | T-cell leukemia | 10.8[11] |
| SUPT1 | T-cell leukemia | 7.9[11] |
| OCI-AML3 | Acute Myeloid Leukemia | ~1-1.8 (72h)[12] |
| SKM-1 | Myelodysplastic Syndrome | ~1-1.8 (72h)[12] |
| MDS-L | Myelodysplastic Syndrome | ~1-1.8 (72h)[12] |
| RT112 | Bladder Cancer | 5[13] |
| MBT2 | Bladder Cancer | 2[13] |
| HT1376 | Bladder Cancer | 0.6[13] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of Romidepsin.
1. Cell Culture and Seeding:
-
Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
2. Drug Treatment:
-
Prepare serial dilutions of Romidepsin in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Romidepsin. Include a vehicle control (medium with the solvent used to dissolve Romidepsin, e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the drug concentration and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The biological effects of Romidepsin are mediated through the modulation of various signaling pathways.
// Nodes Romidepsin [label="Romidepsin", fillcolor="#FBBC05", fontcolor="#202124"]; HDAC_Inhibition [label="HDAC Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histone_Acetylation [label="↑ Histone Acetylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; p21_Induction [label="↑ p21 Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis_Induction [label="↑ Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAPK_JNK_Activation [label="↑ SAPK/JNK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_AKT_Inhibition [label="↓ PI3K/AKT/mTOR Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta_Catenin_Inhibition [label="↓ β-catenin Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS_Production [label="↑ ROS Production", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Romidepsin -> HDAC_Inhibition; HDAC_Inhibition -> Histone_Acetylation; Histone_Acetylation -> p21_Induction; p21_Induction -> Cell_Cycle_Arrest; HDAC_Inhibition -> Apoptosis_Induction; HDAC_Inhibition -> SAPK_JNK_Activation; HDAC_Inhibition -> PI3K_AKT_Inhibition; HDAC_Inhibition -> Beta_Catenin_Inhibition; Romidepsin -> ROS_Production; ROS_Production -> DNA_Damage; DNA_Damage -> Apoptosis_Induction; Cell_Cycle_Arrest -> Apoptosis_Induction [style=dashed]; } } Caption: Key signaling pathways modulated by Romidepsin.
// Nodes Fermentation [label="C. violaceum\nFermentation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Solvent Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Chromatographic\nPurification", fillcolor="#F1F3F4", fontcolor="#202124"]; Pure_Romidepsin [label="Pure Romidepsin", fillcolor="#FBBC05", fontcolor="#202124"]; HDAC_Assay [label="HDAC Inhibition\nAssay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytotoxicity_Assay [label="Cytotoxicity Assay\n(e.g., MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signaling_Analysis [label="Signaling Pathway\nAnalysis (Western Blot, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IC50_HDAC [label="IC₅₀ vs. HDACs", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IC50_Cells [label="IC₅₀ vs. Cancer Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pathway_Modulation [label="Pathway Modulation\nData", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Fermentation -> Extraction; Extraction -> Purification; Purification -> Pure_Romidepsin; Pure_Romidepsin -> HDAC_Assay; Pure_Romidepsin -> Cytotoxicity_Assay; Pure_Romidepsin -> Signaling_Analysis; HDAC_Assay -> IC50_HDAC; Cytotoxicity_Assay -> IC50_Cells; Signaling_Analysis -> Pathway_Modulation; } } Caption: General experimental workflow for Romidepsin.
Conclusion
Romidepsin stands as a significant example of a natural product-derived therapeutic with a well-defined mechanism of action. Its journey from a soil bacterium to a clinically approved anticancer agent highlights the importance of natural product screening in drug discovery. The detailed protocols and data presented in this guide offer a valuable resource for researchers and scientists working on Romidepsin and other HDAC inhibitors, facilitating further research and development in this promising area of oncology.
References
- 1. Characterization of a Gene Cluster Responsible for the Biosynthesis of Anticancer Agent FK228 in Chromobacterium violaceum No. 968 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104450837A - Romidepsin production method and fermentation medium thereof - Google Patents [patents.google.com]
- 3. WO2015136548A2 - A process for isolation of romidepsin from fermentation broth and preparation of crystals of romidepsin - Google Patents [patents.google.com]
- 4. CN101687010A - Preparation of Romidepsin - Google Patents [patents.google.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Romidepsin? [synapse.patsnap.com]
- 7. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Romidepsin targets multiple survival signaling pathways in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Histone Deacetylase Inhibitor Romidepsin Spares Normal Tissues While Acting as an Effective Radiosensitizer in Bladder Tumors in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
